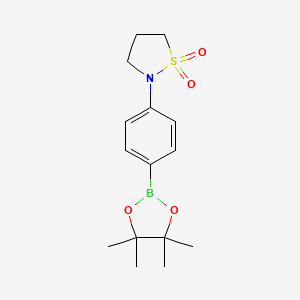

4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester

Vue d'ensemble

Description

4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic acid pinacol ester (4-DIPE) is an organic compound that is widely used in scientific research for a variety of applications. It is a versatile compound with a wide range of uses, from synthesis to biochemistry and physiology. 4-DIPE has been found to be particularly useful in the study of organic chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester is widely used in scientific research for a variety of purposes. It has been used in the synthesis of various organic compounds, including amino acids, peptides, and carbohydrates. This compound has also been used in the study of biochemistry and physiology, particularly in the synthesis of drugs and other biologically active compounds. Additionally, this compound has been used in the study of pharmacology, as it has been found to act as a potent inhibitor of certain enzymes.

Mécanisme D'action

4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester has been found to act as a potent inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It acts as an inhibitor by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. This inhibition of enzyme activity has been found to have a variety of biochemical and physiological effects.

Biochemical and Physiological Effects

The inhibition of enzyme activity by this compound has been found to have a variety of biochemical and physiological effects. In particular, this compound has been found to be an effective anti-inflammatory agent, as it inhibits the production of pro-inflammatory compounds such as prostaglandins and leukotrienes. Additionally, this compound has been found to be an effective anti-cancer agent, as it has been found to inhibit the growth and spread of certain types of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and the synthesis is relatively straightforward. Additionally, it is a stable compound and is not easily degraded. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not water soluble, so it must be dissolved in an organic solvent such as THF or DMF. Additionally, it is not very soluble in organic solvents, so it must be used at high concentrations in order to achieve the desired effect.

Orientations Futures

There are a number of potential future directions for the use of 4-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester in scientific research. For example, it could be used to develop more effective anti-inflammatory and anti-cancer drugs. Additionally, it could be used to develop more effective inhibitors of other enzymes, such as proteases and kinases. Additionally, it could be used to develop more effective inhibitors of other diseases, such as Alzheimer’s and Parkinson’s. Finally, it could be used to develop more effective inhibitors of other biological processes, such as protein folding.

Propriétés

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-6-8-13(9-7-12)17-10-5-11-22(17,18)19/h6-9H,5,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVUDSAMLHAQCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

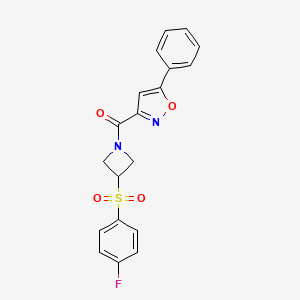

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide](/img/structure/B2643917.png)

![5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2643918.png)

![[2-(2-Ethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2643922.png)

![(E)-3-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2643925.png)

![Methyl 3-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2643926.png)

![N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2643929.png)

![8-[(dibenzylamino)methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2643931.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2643933.png)

![[3,4,5-Triacetyloxy-6-(2,4-dichlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2643940.png)